Cas no 862810-02-4 (2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide)

2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 862810-02-4
- 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
- F0657-0084
- ChemDiv3_010262
- AKOS002055160
- BRD-K16995437-001-01-9
- 2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide
- 2-benzylsulfanyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
- HMS1502C10
- Acetamide, N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-[(phenylmethyl)thio]-
- 2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide
-
- Inchi: 1S/C21H18N4OS/c26-20(15-27-14-16-6-2-1-3-7-16)23-18-9-4-8-17(12-18)19-13-25-11-5-10-22-21(25)24-19/h1-13H,14-15H2,(H,23,26)
- InChI Key: IWJYXWUGYZBGEY-UHFFFAOYSA-N
- SMILES: S(CC(NC1=CC=CC(=C1)C1=CN2C=CC=NC2=N1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 374.12013238g/mol
- Monoisotopic Mass: 374.12013238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 84.6Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 13.60±0.70(Predicted)
2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0657-0084-10μmol |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-1mg |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-20μmol |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-3mg |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-20mg |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-2mg |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-4mg |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-5μmol |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-10mg |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0657-0084-50mg |
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide |
862810-02-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide Related Literature
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on 2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide
Introduction to 2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide (CAS No. 862810-02-4) and Its Emerging Applications in Chemical Biology
2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide, identified by the CAS number 862810-02-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the class of imidazopyrimidine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a benzylsulfanyl moiety and an imidazo[1,2-a]pyrimidin-2-yl phenyl ring suggests potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for further investigation.
The compound’s structure incorporates several key functional groups that contribute to its biological relevance. The benzylsulfanyl group is often involved in hydrogen bonding and hydrophobic interactions, which can modulate binding affinity to biological targets. Additionally, the imidazo[1,2-a]pyrimidin-2-yl moiety is a well-documented scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological effects. This combination of features positions 2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide as a versatile scaffold for drug discovery efforts.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the potential of this compound more systematically. Molecular docking studies have suggested that the benzylsulfanyl group may interact with specific amino acid residues in protein targets, while the imidazo[1,2-a]pyrimidin-2-yl phenyl ring could engage in π-stacking interactions. These insights have guided the optimization of analogues to enhance binding affinity and selectivity.
In the context of oncology research, imidazopyrimidine derivatives have shown promise as inhibitors of kinases and other enzymes implicated in cancer progression. For instance, studies have demonstrated that certain imidazopyrimidine-based compounds can disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumors. The structural features of 2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide make it a compelling candidate for further exploration in this area.
Moreover, the compound’s potential as an antimicrobial agent has not been overlooked. Antibiotic resistance remains a critical global health challenge, necessitating the discovery of novel therapeutic agents. The unique structural motifs present in 2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide may enable it to interact with bacterial enzymes or cellular processes essential for survival, offering a novel approach to combat resistant strains.
Investigations into the pharmacokinetic properties of this compound are also underway. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its clinical potential. Preliminary studies suggest that modifications to the benzylsulfanyl group could influence solubility and bioavailability, which are critical factors for drug development.
The synthesis of 2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide presents both challenges and opportunities for synthetic chemists. The construction of the imidazopyrimidine core requires precise control over reaction conditions to ensure high yield and purity. Advances in multi-step synthetic routes have made it increasingly feasible to produce complex molecules like this one on a scalable basis.
Collaborative efforts between chemists and biologists are essential for maximizing the therapeutic potential of this compound. By integrating knowledge from multiple disciplines, researchers can design more targeted experiments and develop innovative strategies for drug discovery. The growing interest in structure-based drug design underscores the importance of having well-characterized compounds like 862810-02-4 as starting points for further exploration.
The future directions for research on 2-(benzylsulfanyl)-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide include exploring its mechanism of action in detail and conducting preclinical studies to assess its safety and efficacy. Additionally, investigating its potential interactions with other biological targets may uncover new therapeutic applications beyond oncology and antimicrobial treatments.
In conclusion,862810-02-4 represents a structurally intriguing compound with significant potential in chemical biology. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for imidazopyrimidine derivatives,this molecule will likely play an important role in the development of next-generation therapeutics.
862810-02-4 (2-(benzylsulfanyl)-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)acetamide) Related Products
- 2137742-41-5(2-Propynoic acid, 3-(3-methyl-5-isoxazolyl)-)
- 313535-01-2(3,6-Dichloropyridin-2-amine)
- 690962-33-5(N-[4-(azepane-1-carbonyl)phenyl]-3-chlorobenzene-1-sulfonamide)
- 1016517-56-8(N-(4-bromo-3-methylphenyl)-4-chlorobutanamide)
- 54734-85-9(2-Amino-5-nitrobenzenesulfonamide)
- 2137590-33-9(4-Chloro-6-(1-ethoxyethenyl)-2-(trifluoromethyl)pyrimidine)
- 1805356-22-2(3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carbonyl chloride)
- 2172455-06-8(1-3-amino-3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)
- 2059934-94-8(4-ethyl-1,2-thiazole)
- 2098137-39-2(1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one)




